N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide
描述
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide, also known as TAK-915, is a novel small molecule drug that has gained attention for its potential use in treating cognitive disorders, such as Alzheimer's disease. TAK-915 acts as a selective antagonist of the GABA-A alpha5 receptor subtype, which is believed to play a key role in cognitive function.
作用机制
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide acts as a selective antagonist of the GABA-A alpha5 receptor subtype. This receptor subtype is believed to play a key role in cognitive function, and its modulation has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood, but it is believed to improve cognitive function by modulating the GABA-A alpha5 receptor subtype. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders.
实验室实验的优点和局限性
One advantage of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide is its selectivity for the GABA-A alpha5 receptor subtype, which may reduce the risk of unwanted side effects. However, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, the synthesis of this compound is complex and may be difficult to scale up for large-scale production.
未来方向
There are several potential future directions for research on N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide. One direction is to further investigate its safety and efficacy in clinical trials, particularly in patients with cognitive disorders such as Alzheimer's disease. Another direction is to investigate the potential use of this compound in combination with other drugs for the treatment of cognitive disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.
科学研究应用
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-propoxybenzamide has been the subject of several preclinical studies aimed at investigating its potential use in treating cognitive disorders. These studies have shown that this compound is able to improve cognitive function in animal models of Alzheimer's disease and other cognitive disorders. This compound has also been shown to have a favorable safety profile in preclinical studies.
属性
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-propoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-3-9-24-15-6-4-5-14(11-15)19(23)22-20-17(12-21)16-8-7-13(2)10-18(16)25-20/h4-6,11,13H,3,7-10H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIJJPFZULVGLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。